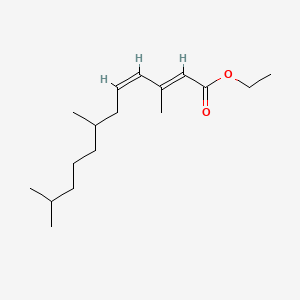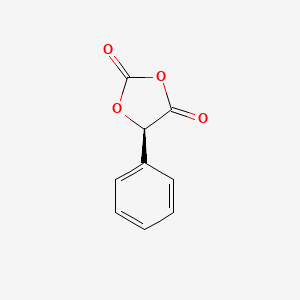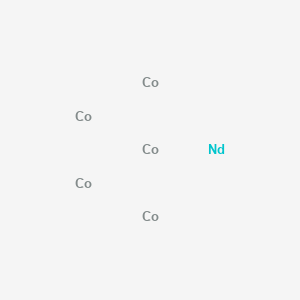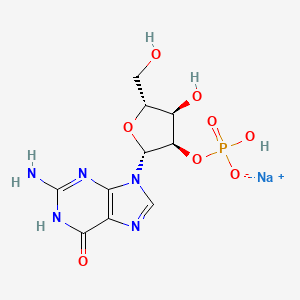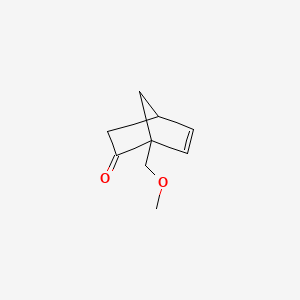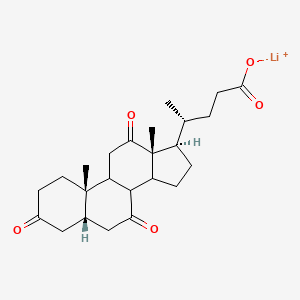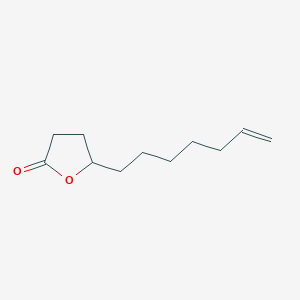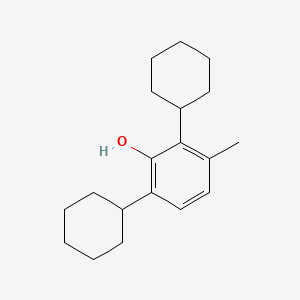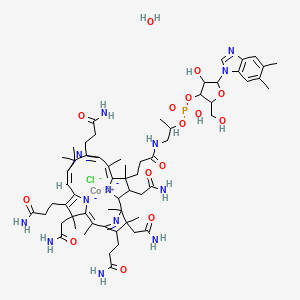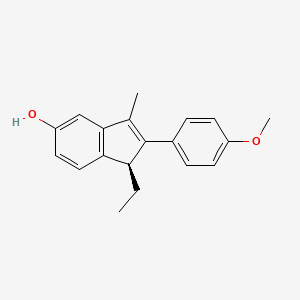
N,N'-Diisopropyl-2,3-butane-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Diisopropyl-2,3-butane-diamine is an organic compound with the molecular formula C10H24N2 It is a diamine, meaning it contains two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Diisopropyl-2,3-butane-diamine can be synthesized through several methods. One common approach involves the reaction of diisopropylamine with 2,3-dibromobutane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired diamine.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diisopropyl-2,3-butane-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Diisopropyl-2,3-butane-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of the diamine.
Aplicaciones Científicas De Investigación
N,N’-Diisopropyl-2,3-butane-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-Diisopropyl-2,3-butane-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Butanediamine: A related compound with similar structural features but without the isopropyl groups.
N,N’-Diisopropylethylenediamine: Another diamine with isopropyl groups but a different carbon backbone.
Uniqueness
N,N’-Diisopropyl-2,3-butane-diamine is unique due to its specific arrangement of isopropyl groups and the 2,3-butane backbone. This structure imparts distinct chemical properties, such as steric hindrance and electronic effects, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
92422-50-9 |
|---|---|
Fórmula molecular |
C10H24N2 |
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
2-N,3-N-di(propan-2-yl)butane-2,3-diamine |
InChI |
InChI=1S/C10H24N2/c1-7(2)11-9(5)10(6)12-8(3)4/h7-12H,1-6H3 |
Clave InChI |
PFMSXPPSCVRFPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(C)C(C)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


